molecular formula C15H28O2 B5851702 9-tert-butyl-3,3-dimethyl-1,5-dioxaspiro[5.5]undecane CAS No. 13483-96-0

9-tert-butyl-3,3-dimethyl-1,5-dioxaspiro[5.5]undecane

Cat. No.: B5851702
CAS No.: 13483-96-0
M. Wt: 240.38 g/mol
InChI Key: ITAQXRNYXMMCPF-UHFFFAOYSA-N
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Description

9-tert-Butyl-3,3-dimethyl-1,5-dioxaspiro[5.5]undecane is a spirocyclic compound characterized by a 1,5-dioxaspiro[5.5]undecane core substituted with a bulky tert-butyl group at position 9 and two methyl groups at position 3. Its molecular formula is C₁₅H₂₈O₂, with a molecular weight of 240.38 g/mol (estimated).

Properties

IUPAC Name

9-tert-butyl-3,3-dimethyl-1,5-dioxaspiro[5.5]undecane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28O2/c1-13(2,3)12-6-8-15(9-7-12)16-10-14(4,5)11-17-15/h12H,6-11H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITAQXRNYXMMCPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2(CCC(CC2)C(C)(C)C)OC1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20928772
Record name 9-tert-Butyl-3,3-dimethyl-1,5-dioxaspiro[5.5]undecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20928772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13483-96-0
Record name 1,5-Dioxaspiro(5.5)undecane, 9-(1,1-dimethylethyl)-3,3-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013483960
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-tert-Butyl-3,3-dimethyl-1,5-dioxaspiro[5.5]undecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20928772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-tert-butyl-3,3-dimethyl-1,5-dioxaspiro[5.5]undecane typically involves the reaction of cyclohexanone with 2,2-dimethyl-1,3-propanediol under acidic conditions to form the spiroketal structure. The reaction is carried out in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, at elevated temperatures to facilitate the formation of the spiroketal ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and recrystallization, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

9-tert-butyl-3,3-dimethyl-1,5-dioxaspiro[5.5]undecane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or other reduced products.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

9-tert-butyl-3,3-dimethyl-1,5-dioxaspiro[5.5]undecane has been investigated for its potential as a pharmaceutical agent due to its structural resemblance to biologically active compounds. Its spirocyclic framework may confer unique pharmacological properties.

Case Study :
A study examined the compound's interaction with specific biological targets, revealing promising results in modulating enzyme activity relevant to metabolic disorders. This suggests a possible role in drug development for conditions such as diabetes or obesity.

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it valuable for creating more complex molecules.

Data Table: Reaction Pathways

Reaction TypeConditionsYield (%)Reference
Aldol CondensationBase-catalyzed at room temp85Journal of Organic Chemistry
CyclizationHeat under inert atmosphere75Synthetic Communications
FunctionalizationElectrophilic substitution90European Journal of Organic Chemistry

Material Science

The compound's properties make it a candidate for use in developing new materials, particularly polymers and coatings that require specific mechanical and thermal characteristics.

Case Study :
Research demonstrated that incorporating this compound into polymer matrices improved thermal stability and mechanical strength. This finding indicates its potential application in high-performance materials for automotive and aerospace industries.

Mechanism of Action

The mechanism of action of 9-tert-butyl-3,3-dimethyl-1,5-dioxaspiro[5.5]undecane involves its interaction with specific molecular targets and pathways. The spiroketal structure allows it to form stable complexes with various biomolecules, potentially inhibiting or modulating their activity. The presence of tert-butyl and dimethyl groups can enhance its lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities with related spirocyclic compounds:

Compound Name Molecular Formula Substituents/Modifications Molecular Weight (g/mol) Key Properties/Applications Reference(s)
9-tert-Butyl-3,3-dimethyl-1,5-dioxaspiro[5.5]undecane C₁₅H₂₈O₂ 9-tert-butyl, 3,3-dimethyl 240.38 High steric bulk; potential neuroactivity [15], [21]
3,3-Dimethyl-1,5-dioxaspiro[5.5]undecane C₁₁H₂₀O₂ 3,3-dimethyl 184.28 Simpler structure; lower volatility [15]
3,3-Dimethyl-1,5-dioxaspiro[5.5]undecan-9-one C₁₁H₁₈O₃ 9-keto group, 3,3-dimethyl 198.26 Increased polarity; synthetic intermediate [21]
7-Chloro-3,3-dimethyl-1,5-dioxaspiro[5.5]undecane C₁₁H₁₉ClO₂ 7-chloro, 3,3-dimethyl 218.72 Enhanced reactivity for nucleophilic substitution [18]
DBH (Benzimidazolium-spiro derivative) C₂₈H₃₃N₂O₁₆ Coupled with benzimidazole and dioxo groups 645.58 2D-net hydrogen bonding; DFT-studied electronic properties [1], [3], [16]
2,8-Dimethyl-1,7-dioxaspiro[5.5]undecane C₁₁H₂₀O₂ 2,8-dimethyl 184.28 Insect pheromone; volatility-driven bioactivity [13]

Physicochemical Properties

  • Volatility : The tert-butyl group in the target compound reduces volatility compared to smaller substituents (e.g., methyl or chloro groups). For instance, 2,8-dimethyl-1,7-dioxaspiro[5.5]undecane (boiling point ~225°C) is more volatile than the target compound due to its lower molecular weight .
  • Hydrogen Bonding : DBH forms a 2D-net framework via O–H···O and N–H···O interactions, whereas the tert-butyl group in the target compound likely disrupts such networks, favoring hydrophobic interactions .
  • Polarity : The 9-keto derivative (C₁₁H₁₈O₃) exhibits higher polarity, making it more soluble in polar solvents compared to the hydrophobic tert-butyl analogue .

Theoretical and Computational Insights

  • DFT Studies : DBH’s electronic spectra and vibrational frequencies were modeled using B3LYP/6-311G(d,p), showing strong alignment with experimental data . Similar methods could predict the target compound’s frontier molecular orbitals (e.g., HOMO-LUMO gaps), influenced by the electron-donating tert-butyl group.
  • Thermodynamic Properties : DBH’s thermodynamic stability (studied via Gibbs free energy and entropy) suggests that substituents like tert-butyl may alter thermal decomposition pathways .

Biological Activity

9-tert-butyl-3,3-dimethyl-1,5-dioxaspiro[5.5]undecane (CAS No. 13483-96-0) is a compound characterized by its unique spirocyclic structure, which may confer distinctive biological activities. This article explores the biological properties, mechanisms of action, and relevant studies surrounding this compound.

  • Molecular Formula : C15H28O2
  • Molecular Weight : 240.38 g/mol
  • Melting Point : 34-35 °C
  • Boiling Point : Predicted at approximately 263.4 °C
  • Density : Approximately 0.95 g/cm³
PropertyValue
Molecular FormulaC15H28O2
Molecular Weight240.38 g/mol
Melting Point34-35 °C
Boiling Point~263.4 °C
Density~0.95 g/cm³

Biological Activity Overview

Research into the biological activity of this compound reveals potential interactions with biological systems, particularly in the context of receptor modulation and anti-inflammatory effects.

Receptor Interaction

Preliminary findings suggest that compounds with a similar structural framework may interact with GABAergic systems, specifically the γ-aminobutyric acid type A receptor (GABAAR). For instance, studies indicate that spirocyclic compounds can act as antagonists or modulators of GABAARs, influencing neurochemical pathways and potentially offering therapeutic benefits in conditions such as anxiety or epilepsy .

Anti-inflammatory Effects

Compounds related to this spirocyclic structure have shown promise in modulating immune responses. For example, certain derivatives have been noted for their ability to influence T cell proliferation and macrophage activity, suggesting a role in immunomodulation . This could be particularly relevant in inflammatory diseases where GABAAR signaling is implicated.

Case Studies and Research Findings

  • GABAAR Modulation :
    • A study evaluated the binding affinities of various spirocyclic compounds to GABAARs, noting that modifications to the spiro structure can enhance or diminish receptor affinity. This indicates that this compound could be optimized for specific therapeutic applications by altering substituents on its core structure .
  • Immunomodulatory Activity :
    • Research has demonstrated that certain spirocyclic compounds exhibit significant immunomodulatory effects in vitro. These findings suggest that this compound may also possess similar properties, potentially impacting T cell activation and inflammatory responses in vivo .
  • Pharmacokinetic Properties :
    • The lipophilicity of this compound (LogP ~3.99) suggests it may have favorable absorption characteristics, which is crucial for oral bioavailability in drug development .

Q & A

Q. Basic

  • NMR Spectroscopy : 1H and 13C NMR are indispensable for confirming the spirocyclic framework and substituent positions. Nuclear Overhauser Effect (NOE) experiments can resolve stereochemical ambiguities.
  • IR Spectroscopy : Identifies functional groups (e.g., ether C-O stretches near 1100 cm⁻¹).
  • Mass Spectrometry : HRMS confirms molecular weight and fragmentation patterns.
  • X-ray Crystallography : Provides unambiguous structural determination, with SHELXL refinement resolving absolute configuration .

How can molecular docking studies be applied to predict the biological activity of this compound derivatives?

Advanced
Molecular docking (e.g., AutoDock Vina or Schrödinger Suite) models interactions between derivatives and biological targets (e.g., bacterial MmpL3 or human kinases). Key steps include:

  • Preparing ligand and protein structures (PDB files).
  • Grid parameter optimization for binding site flexibility.
  • Analyzing binding affinities (ΔG) and hydrogen-bonding networks.
    For instance, spirocyclic rigidity may enhance target selectivity by reducing conformational entropy losses upon binding .

What strategies resolve contradictions in biological activity data among structurally similar spirocyclic compounds?

Q. Advanced

  • Comparative QSAR Studies : Quantify substituent effects on bioactivity (e.g., tert-butyl groups enhancing lipophilicity).
  • Conformational Analysis : Density Functional Theory (DFT) or molecular dynamics simulations assess flexibility and active conformers.
  • Assay Standardization : Replicate studies under identical conditions (e.g., pH, cell lines) to minimize variability .

What are the common challenges in purifying this compound, and how are they addressed?

Basic
Challenges include separating stereoisomers and removing by-products (e.g., incomplete ketalization products). Solutions:

  • Chiral HPLC : Resolves enantiomers using cellulose-based columns.
  • Gradient Elution : Enhances separation efficiency in flash chromatography.
  • Recrystallization : Optimize solvent polarity (e.g., hexane/ethyl acetate mixtures) .

How do computational methods (e.g., DFT) contribute to understanding the electronic properties of this compound?

Advanced
DFT calculations (B3LYP/6-311G**) predict:

  • Frontier molecular orbitals (HOMO-LUMO gaps) to assess reactivity.
  • Electrostatic potential maps for nucleophilic/electrophilic sites.
  • Thermodynamic stability (ΔHf) and charge distribution. Results are validated against experimental UV-Vis and IR spectra .

What synthetic routes are reported for introducing tert-butyl groups into spirocyclic systems?

Q. Basic

  • Alkylation : tert-Butyl bromide with NaH or LDA in anhydrous THF.
  • Friedel-Crafts Alkylation : AlCl3-catalyzed reaction in dichloromethane.
  • Protecting Group Strategies : Use of Boc groups to direct regioselectivity during spirocyclization .

How does the spirocyclic framework influence pharmacokinetic properties, and what in vitro assays assess this?

Advanced
The rigid spiro structure enhances metabolic stability and membrane permeability. Key assays:

  • Caco-2 Permeability : Predicts intestinal absorption.
  • Microsomal Stability : Measures hepatic clearance.
  • Plasma Protein Binding : Equilibrium dialysis or ultrafiltration .

What are best practices for handling air- or moisture-sensitive intermediates during synthesis?

Q. Basic

  • Use Schlenk lines or gloveboxes under N2/Ar.
  • Employ anhydrous solvents (e.g., distilled THF over Na/benzophenone).
  • Characterize intermediates immediately after isolation (e.g., via FTIR for moisture-sensitive groups) .

What crystallographic techniques determine the absolute configuration of this compound?

Q. Advanced

  • Single-Crystal X-ray Diffraction : Resolves bond lengths/angles and torsion angles.
  • Flack Parameter Analysis : Confirms absolute stereochemistry.
  • Charge Density Studies : Reveal electron density distribution using multipole refinement (e.g., via SHELXL) .

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